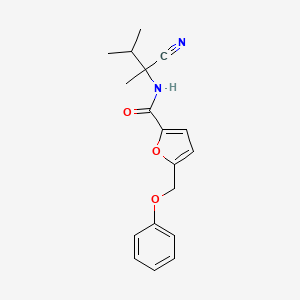
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by selectively inhibiting N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, which plays a crucial role in the signaling pathways of cytokines and growth factors that are involved in the pathogenesis of autoimmune diseases. By blocking N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling, CP-690,550 reduces inflammation and immune response, which leads to the improvement of clinical symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and immune response in preclinical and clinical studies. In patients with rheumatoid arthritis, CP-690,550 has been shown to improve joint symptoms, reduce inflammation, and slow the progression of joint damage. In patients with psoriasis, CP-690,550 has been shown to improve skin symptoms and reduce inflammation. In patients with inflammatory bowel disease, CP-690,550 has been shown to improve clinical symptoms and reduce inflammation in the gut.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, which allows for the precise modulation of N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling pathways. CP-690,550 also has a rapid onset of action and sustained clinical response, which makes it an attractive candidate for the treatment of autoimmune diseases. However, CP-690,550 has some limitations for lab experiments, including its high cost and limited availability, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for the research and development of CP-690,550. One potential direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the investigation of its long-term safety and efficacy in clinical trials, particularly in patients who have been treated with CP-690,550 for extended periods of time. Additionally, there is a need for the development of more selective N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide inhibitors that can target specific signaling pathways without affecting other JAK family members.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting from the reaction of 5-hydroxymethylfurfural with phenoxyacetic acid in the presence of a coupling reagent to form 5-(phenoxymethyl)furan-2-carboxylic acid. The resulting carboxylic acid is then coupled with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling reagent to form the final product, CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide-mediated signaling pathways, leading to a reduction in inflammation and immune response. In clinical trials, CP-690,550 has demonstrated significant efficacy in the treatment of rheumatoid arthritis, with a rapid onset of action and sustained clinical response.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)18(3,12-19)20-17(21)16-10-9-15(23-16)11-22-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNFUNQVCDJJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

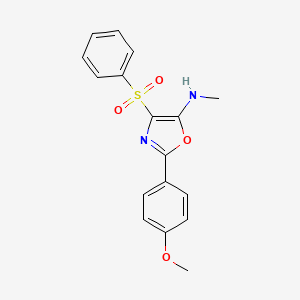
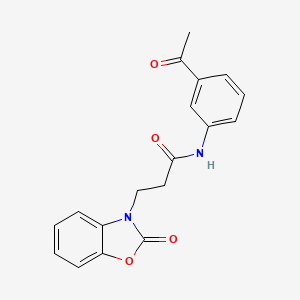
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
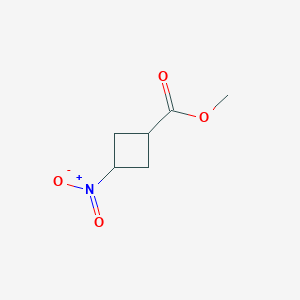
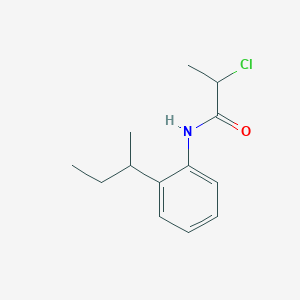
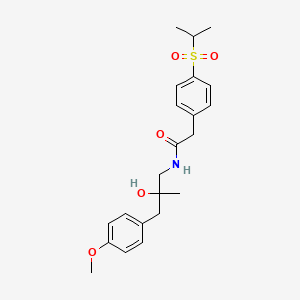
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)
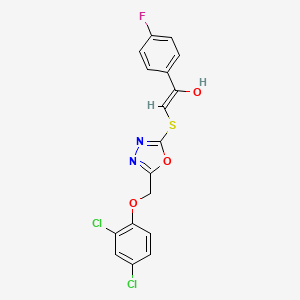
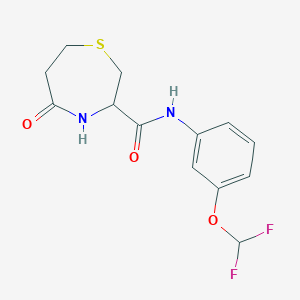
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)
![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)
![8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2676804.png)